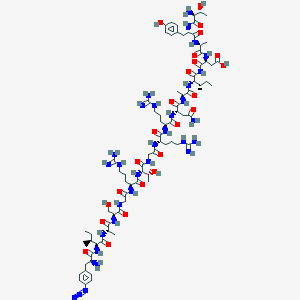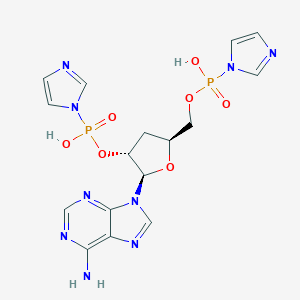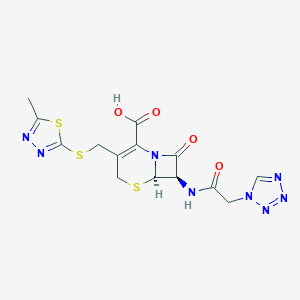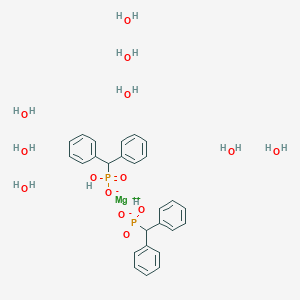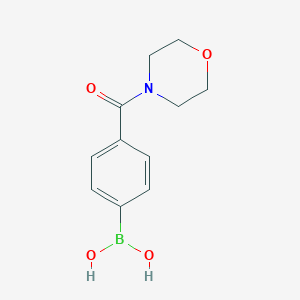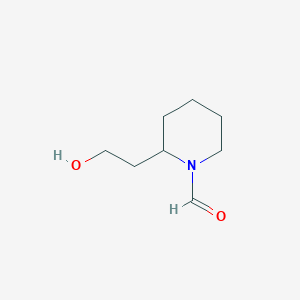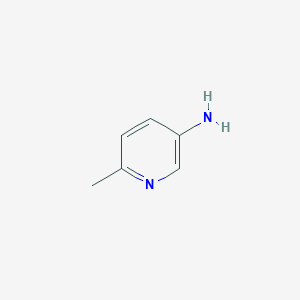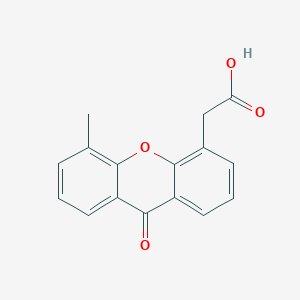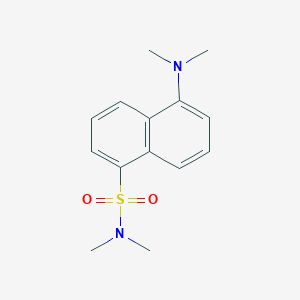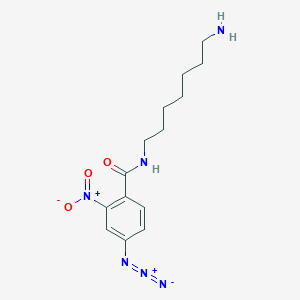
N-(4-Azido-2-nitrobenzoyl)-1,7-diaminoheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Azido-2-nitrobenzoyl)-1,7-diaminoheptane, commonly referred to as ANB-NH-7, is a chemical compound that has been widely used in scientific research for a variety of purposes. This compound is a photoaffinity label that can be used to study protein-protein interactions and protein-ligand interactions. The purpose of Additionally, this paper will list future directions for research on ANB-NH-7.
Mecanismo De Acción
ANB-NH-7 acts as a photoaffinity label by incorporating into the binding site of a protein or ligand. When exposed to light, the azide group on ANB-NH-7 undergoes a photochemical reaction that results in the formation of a highly reactive nitrene species. This nitrene species can then react with nearby amino acid residues in the protein or ligand, forming a covalent bond and labeling the site of interaction.
Efectos Bioquímicos Y Fisiológicos
ANB-NH-7 has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that ANB-NH-7 is non-toxic and does not affect cell viability or proliferation. Additionally, ANB-NH-7 has been shown to have minimal effects on the structure and function of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of ANB-NH-7 is its specificity for protein and ligand binding sites. ANB-NH-7 can be used to identify the precise location of binding sites and to study the interactions between proteins and ligands. Additionally, ANB-NH-7 is a versatile tool that can be used in a variety of experimental systems, including in vitro and in vivo studies.
However, there are also limitations to the use of ANB-NH-7 in lab experiments. One limitation is the need for light exposure to activate the photoaffinity label. This can limit the use of ANB-NH-7 in certain experimental systems, such as those that are light-sensitive. Additionally, the covalent labeling of proteins and ligands by ANB-NH-7 can potentially alter the structure and function of these molecules, which may affect the results of downstream experiments.
Direcciones Futuras
There are several future directions for research on ANB-NH-7. One area of research is the development of new photoaffinity labels that have improved specificity and sensitivity for protein and ligand binding sites. Additionally, there is a need for further research on the mechanism of action of ANB-NH-7 and other photoaffinity labels, including the factors that influence the formation of covalent bonds between the label and the protein or ligand. Finally, there is a need for further research on the applications of ANB-NH-7 in biological systems, including in vivo studies and the development of new therapeutics.
Métodos De Síntesis
ANB-NH-7 can be synthesized using a multi-step process that involves the reaction of 4-azido-2-nitrobenzoic acid with 1,7-diaminoheptane. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to yield ANB-NH-7.
Aplicaciones Científicas De Investigación
ANB-NH-7 has been widely used in scientific research for a variety of purposes. One of the primary applications of ANB-NH-7 is in the study of protein-protein interactions. ANB-NH-7 can be used as a photoaffinity label to identify the binding sites of proteins and to study the interactions between proteins. Additionally, ANB-NH-7 has been used in the study of protein-ligand interactions, including the identification of ligand binding sites and the characterization of ligand binding kinetics.
Propiedades
Número CAS |
123402-80-2 |
|---|---|
Nombre del producto |
N-(4-Azido-2-nitrobenzoyl)-1,7-diaminoheptane |
Fórmula molecular |
C14H20N6O3 |
Peso molecular |
320.35 g/mol |
Nombre IUPAC |
N-(7-aminoheptyl)-4-azido-2-nitrobenzamide |
InChI |
InChI=1S/C14H20N6O3/c15-8-4-2-1-3-5-9-17-14(21)12-7-6-11(18-19-16)10-13(12)20(22)23/h6-7,10H,1-5,8-9,15H2,(H,17,21) |
Clave InChI |
IBDOWJPLTJYXMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)NCCCCCCCN |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)NCCCCCCCN |
Otros números CAS |
123402-80-2 |
Sinónimos |
ANBDAH N-(4-azido-2-nitrobenzoyl)-1,7-diaminoheptane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)
